molecular formula C27H30N8O B2500568 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one CAS No. 902621-82-3

1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one

Katalognummer B2500568
CAS-Nummer: 902621-82-3
Molekulargewicht: 482.592
InChI-Schlüssel: LGBBTVXEMGPCTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one is a useful research compound. Its molecular formula is C27H30N8O and its molecular weight is 482.592. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research on compounds with structural features similar to the chemical has shown significant antifungal activity. Upadhayaya et al. (2004) synthesized a series of compounds with antifungal properties evaluated through in vitro assays against various fungal cultures such as Candida spp., C. neoformans, and Aspergillus spp. These compounds demonstrated significant antifungal potential, highlighting the relevance of piperazine derivatives in antifungal drug development Upadhayaya et al., 2004.

Central Nervous System Agents

Another study by Martin et al. (1981) explored the synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, highlighting their significant antitetrabenazine activity, which is a property of most antidepressants. This research underscores the potential of such compounds in the development of new treatments for central nervous system disorders Martin et al., 1981.

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains such as E. coli, S. aureus, and S. mutans. These findings indicate the therapeutic potential of such compounds in treating bacterial infections and preventing biofilm formation Mekky & Sanad, 2020.

Antipsychotic Potential

Raviña et al. (2000) discussed the synthesis and evaluation of novel conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors as antipsychotic agents. Their research demonstrates the significance of structural modifications in enhancing the therapeutic profile of compounds for treating psychiatric disorders Raviña et al., 2000.

Molecular Interactions and Receptor Affinity

Shim et al. (2002) conducted a study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the receptor-based mechanism of action for noncompetitive allosteric antagonists. Although not directly related to the compound , this research exemplifies the complexity of molecular interactions and the importance of understanding receptor affinity for the development of therapeutic agents Shim et al., 2002.

Eigenschaften

IUPAC Name

1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O/c1-18-11-12-19(2)23(17-18)32-13-15-33(16-14-32)25(36)10-6-9-24-29-30-27-34(24)22-8-5-4-7-21(22)26-28-20(3)31-35(26)27/h11-12,17,20-22,26,28,31H,4-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZWNQAMVNAAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2C3CCCCC3N4C(=NN=C4N2N1)CCCC(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 52979597

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.